MK-2206

Description

Akt Inhibitor MK2206 is an orally bioavailable allosteric inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor MK2206 binds to and inhibits the activity of Akt in a non-ATP competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 24 investigational indications.

a protein kinase inhibitor and antineoplastic agent

Propriétés

IUPAC Name |

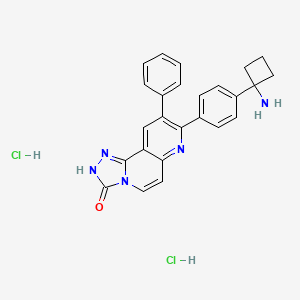

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDXWLCXEDXJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048948 | |

| Record name | MK-2206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032349-93-1, 1032350-13-2 | |

| Record name | 8-[4-(1-Aminocyclobutyl)phenyl]-9-phenyl-1,2,4-triazolo[3,4-f][1,6]naphthyridin-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032349-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK 2206 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-2206 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-2206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-2206 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51HZG6MP1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Downstream Targets of MK-2206 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2206 is a potent and selective allosteric inhibitor of all three Akt (protein kinase B) isoforms (Akt1, Akt2, and Akt3), a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, contributing to tumor cell proliferation, survival, and resistance to therapy.[2] This technical guide provides a comprehensive overview of the downstream molecular targets of this compound in cancer cells. It summarizes key quantitative data on the modulation of these targets, details the experimental protocols for their validation, and presents visual representations of the affected signaling pathways and experimental workflows.

Introduction to this compound and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2).

Activated Akt, a serine/threonine kinase, phosphorylates a plethora of downstream substrates, leading to:

-

Promotion of cell survival: through the inhibition of pro-apoptotic proteins such as Bad and the activation of anti-apoptotic factors.[3][4]

-

Stimulation of cell proliferation and growth: via the activation of mTOR Complex 1 (mTORC1) and the subsequent phosphorylation of its effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which regulate protein synthesis.[3][5]

-

Regulation of cell cycle progression: by phosphorylating and inactivating cell cycle inhibitors like p21 and p27, and modulating the activity of cyclin-dependent kinases (CDKs).[6]

-

Inhibition of apoptosis: through the phosphorylation and inactivation of the Forkhead box O (FOXO) family of transcription factors, which promote the expression of pro-apoptotic genes.[3]

This compound, an orally bioavailable allosteric inhibitor, binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[7] This mode of action effectively blocks the downstream signaling cascade, making this compound a promising therapeutic agent in cancers with aberrant PI3K/Akt pathway activation.[8]

Downstream Targets of this compound: Quantitative Analysis

The efficacy of this compound in cancer cells is demonstrated by its ability to modulate the phosphorylation status and activity of numerous downstream targets. The following tables summarize the quantitative effects of this compound on key signaling proteins and cellular processes across various cancer cell lines.

Table 1: Effect of this compound on the Phosphorylation of Key Downstream Targets

| Target Protein | Phosphorylation Site | Cancer Cell Line | This compound Concentration | Change in Phosphorylation | Reference |

| Akt | Ser473 | Medullary Thyroid Cancer (TT) | 1-10 µM | Dose-dependent decrease | [8] |

| Thr308 | Medullary Thyroid Cancer (TT) | 1-10 µM | Marginal decrease | [8] | |

| Ser473 | Breast Cancer (ZR75-1) | 50 nM | Decrease | [3] | |

| Thr308 | Breast Cancer (ZR75-1) | 50 nM | Decrease | [3] | |

| GSK3β | Ser9 | Breast Cancer (ZR75-1) | 50 nM | Dose-dependent decrease | [3] |

| - | NSCLC (Cetuximab-resistant) | 7.5 µM | 60-80% decrease | [4] | |

| PRAS40 | Thr246 | Breast Cancer (ZR75-1) | 50 nM | Dose-dependent decrease | [3] |

| - | Nasopharyngeal Carcinoma (SUNE-1, CNE-2) | Dose-dependent | Attenuated | [5] | |

| FOXO1/3a | - | Breast Cancer (ZR75-1) | 50 nM | Dose-dependent decrease | [3] |

| Bad | Ser136 | Breast Cancer (MDA-MB-231) | 500 nM | Reversed increase by PTEN knockdown | [3] |

| Ser136 | Colorectal Cancer (GEO) | Not specified | Decrease | [7] | |

| mTORC1 Substrates | |||||

| S6K | - | Breast Cancer (ZR75-1) | 50 nM | Inhibition (less robust than rapamycin) | [3] |

| S6 | - | Breast Cancer (ZR75-1) | 50 nM | Inhibition (less robust than rapamycin) | [3] |

| Ser235/236 | NSCLC (Cetuximab-resistant) | 5 µM | Dose-dependent decrease | [4] | |

| 4E-BP1 | - | Breast Cancer (ZR75-1) | 500 nM - 5 µM | Inhibition (more than rapamycin at high doses) | [3] |

| Apoptosis Markers | |||||

| Cleaved PARP | - | Medullary Thyroid Cancer (TT) | 1-10 µM | Dose-dependent increase | [8] |

| Cleaved Caspase-3 | - | Medullary Thyroid Cancer (TT) | 1-10 µM | Dose-dependent increase | [8] |

| Survivin | - | Medullary Thyroid Cancer (TT) | 1-10 µM | Marked reduction | [8] |

Table 2: Cellular Effects of this compound

| Effect | Cancer Cell Line | This compound Concentration | Quantitative Measurement | Reference |

| Cell Growth Inhibition | Medullary Thyroid Cancer (TT) | 1-20 µM | Dose-dependent decrease (IC50 at 4 days = 4 µM) | [8] |

| Breast Cancer (various) | Not specified | IC50 values vary based on PTEN/PIK3CA status | [3] | |

| Nasopharyngeal Carcinoma (CNE-1, CNE-2, HONE-1) | 3-5 µM | IC50 at 72h | [5] | |

| Nasopharyngeal Carcinoma (SUNE-1) | < 1 µM | IC50 at 72h | [5] | |

| Induction of Apoptosis | Breast Cancer (ZR75-1) | High doses | Increase in Annexin V-positive cells | [3] |

| NSCLC (Cetuximab-resistant) | Not specified | ~10% increase in apoptosis | [4] | |

| Colorectal Cancer (GEO) | 500 nM | ~85% increase in cell death | [7] | |

| Cell Cycle Arrest | Breast Cancer (ZR75-1, MCF7) | Not specified | G1 arrest | [3] |

| Nasopharyngeal Carcinoma | Not specified | G1 arrest | [5] | |

| Hepatocellular Carcinoma | 0-2 µM | Increase in p21 and p27, decrease in cyclinD1 | [6] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by this compound.

Experimental Workflow: Western Blot Analysis

The following diagram outlines a typical workflow for assessing the effect of this compound on protein phosphorylation using Western blotting.

Detailed Methodologies

Cell Culture and this compound Treatment

Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates or flasks and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at the desired concentrations for the specified duration. A vehicle control (DMSO) is run in parallel.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., phospho-Akt, total-Akt, phospho-GSK3β, cleaved PARP) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels, which are often normalized to a loading control such as GAPDH or β-actin.

Cell Viability Assay (MTT or CellTiter-Glo)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-10,000 cells per well and allowed to attach overnight.

-

Treatment: Cells are treated with a range of this compound concentrations for 24-96 hours.

-

Assay:

-

MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at a wavelength of 570 nm.

-

CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

-

Cell Treatment and Harvesting: Cells are treated with this compound as described above. Both floating and adherent cells are collected.

-

Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

-

Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) while vortexing and stored at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the DNA content histogram.

Conclusion

This compound effectively inhibits the PI3K/Akt/mTOR signaling pathway, leading to a significant reduction in the phosphorylation and activity of a wide range of downstream targets. This inhibition translates into potent anti-cancer effects, including the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell types. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the mechanism of action of this compound and to develop novel therapeutic strategies targeting the PI3K/Akt pathway. The provided diagrams offer a clear visual representation of the complex signaling networks and experimental procedures involved in the study of this promising anti-cancer agent.

References

- 1. AKT inhibition overcomes rapamycin resistance by enhancing the repressive function of PRAS40 on mTORC1/4E-BP1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The AKT inhibitor, this compound, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt inhibitor this compound promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The AKT inhibitor, this compound, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting AKT with the allosteric AKT inhibitor this compound in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Frontiers | The AKT inhibitor, this compound, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]

Downstream Targets of MK-2206 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2206 is a potent and selective allosteric inhibitor of all three Akt (protein kinase B) isoforms (Akt1, Akt2, and Akt3), a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, contributing to tumor cell proliferation, survival, and resistance to therapy.[2] This technical guide provides a comprehensive overview of the downstream molecular targets of this compound in cancer cells. It summarizes key quantitative data on the modulation of these targets, details the experimental protocols for their validation, and presents visual representations of the affected signaling pathways and experimental workflows.

Introduction to this compound and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2).

Activated Akt, a serine/threonine kinase, phosphorylates a plethora of downstream substrates, leading to:

-

Promotion of cell survival: through the inhibition of pro-apoptotic proteins such as Bad and the activation of anti-apoptotic factors.[3][4]

-

Stimulation of cell proliferation and growth: via the activation of mTOR Complex 1 (mTORC1) and the subsequent phosphorylation of its effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which regulate protein synthesis.[3][5]

-

Regulation of cell cycle progression: by phosphorylating and inactivating cell cycle inhibitors like p21 and p27, and modulating the activity of cyclin-dependent kinases (CDKs).[6]

-

Inhibition of apoptosis: through the phosphorylation and inactivation of the Forkhead box O (FOXO) family of transcription factors, which promote the expression of pro-apoptotic genes.[3]

This compound, an orally bioavailable allosteric inhibitor, binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[7] This mode of action effectively blocks the downstream signaling cascade, making this compound a promising therapeutic agent in cancers with aberrant PI3K/Akt pathway activation.[8]

Downstream Targets of this compound: Quantitative Analysis

The efficacy of this compound in cancer cells is demonstrated by its ability to modulate the phosphorylation status and activity of numerous downstream targets. The following tables summarize the quantitative effects of this compound on key signaling proteins and cellular processes across various cancer cell lines.

Table 1: Effect of this compound on the Phosphorylation of Key Downstream Targets

| Target Protein | Phosphorylation Site | Cancer Cell Line | This compound Concentration | Change in Phosphorylation | Reference |

| Akt | Ser473 | Medullary Thyroid Cancer (TT) | 1-10 µM | Dose-dependent decrease | [8] |

| Thr308 | Medullary Thyroid Cancer (TT) | 1-10 µM | Marginal decrease | [8] | |

| Ser473 | Breast Cancer (ZR75-1) | 50 nM | Decrease | [3] | |

| Thr308 | Breast Cancer (ZR75-1) | 50 nM | Decrease | [3] | |

| GSK3β | Ser9 | Breast Cancer (ZR75-1) | 50 nM | Dose-dependent decrease | [3] |

| - | NSCLC (Cetuximab-resistant) | 7.5 µM | 60-80% decrease | [4] | |

| PRAS40 | Thr246 | Breast Cancer (ZR75-1) | 50 nM | Dose-dependent decrease | [3] |

| - | Nasopharyngeal Carcinoma (SUNE-1, CNE-2) | Dose-dependent | Attenuated | [5] | |

| FOXO1/3a | - | Breast Cancer (ZR75-1) | 50 nM | Dose-dependent decrease | [3] |

| Bad | Ser136 | Breast Cancer (MDA-MB-231) | 500 nM | Reversed increase by PTEN knockdown | [3] |

| Ser136 | Colorectal Cancer (GEO) | Not specified | Decrease | [7] | |

| mTORC1 Substrates | |||||

| S6K | - | Breast Cancer (ZR75-1) | 50 nM | Inhibition (less robust than rapamycin) | [3] |

| S6 | - | Breast Cancer (ZR75-1) | 50 nM | Inhibition (less robust than rapamycin) | [3] |

| Ser235/236 | NSCLC (Cetuximab-resistant) | 5 µM | Dose-dependent decrease | [4] | |

| 4E-BP1 | - | Breast Cancer (ZR75-1) | 500 nM - 5 µM | Inhibition (more than rapamycin at high doses) | [3] |

| Apoptosis Markers | |||||

| Cleaved PARP | - | Medullary Thyroid Cancer (TT) | 1-10 µM | Dose-dependent increase | [8] |

| Cleaved Caspase-3 | - | Medullary Thyroid Cancer (TT) | 1-10 µM | Dose-dependent increase | [8] |

| Survivin | - | Medullary Thyroid Cancer (TT) | 1-10 µM | Marked reduction | [8] |

Table 2: Cellular Effects of this compound

| Effect | Cancer Cell Line | This compound Concentration | Quantitative Measurement | Reference |

| Cell Growth Inhibition | Medullary Thyroid Cancer (TT) | 1-20 µM | Dose-dependent decrease (IC50 at 4 days = 4 µM) | [8] |

| Breast Cancer (various) | Not specified | IC50 values vary based on PTEN/PIK3CA status | [3] | |

| Nasopharyngeal Carcinoma (CNE-1, CNE-2, HONE-1) | 3-5 µM | IC50 at 72h | [5] | |

| Nasopharyngeal Carcinoma (SUNE-1) | < 1 µM | IC50 at 72h | [5] | |

| Induction of Apoptosis | Breast Cancer (ZR75-1) | High doses | Increase in Annexin V-positive cells | [3] |

| NSCLC (Cetuximab-resistant) | Not specified | ~10% increase in apoptosis | [4] | |

| Colorectal Cancer (GEO) | 500 nM | ~85% increase in cell death | [7] | |

| Cell Cycle Arrest | Breast Cancer (ZR75-1, MCF7) | Not specified | G1 arrest | [3] |

| Nasopharyngeal Carcinoma | Not specified | G1 arrest | [5] | |

| Hepatocellular Carcinoma | 0-2 µM | Increase in p21 and p27, decrease in cyclinD1 | [6] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by this compound.

Experimental Workflow: Western Blot Analysis

The following diagram outlines a typical workflow for assessing the effect of this compound on protein phosphorylation using Western blotting.

Detailed Methodologies

Cell Culture and this compound Treatment

Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates or flasks and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at the desired concentrations for the specified duration. A vehicle control (DMSO) is run in parallel.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., phospho-Akt, total-Akt, phospho-GSK3β, cleaved PARP) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels, which are often normalized to a loading control such as GAPDH or β-actin.

Cell Viability Assay (MTT or CellTiter-Glo)

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-10,000 cells per well and allowed to attach overnight.

-

Treatment: Cells are treated with a range of this compound concentrations for 24-96 hours.

-

Assay:

-

MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a wavelength of 570 nm.

-

CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Cells are treated with this compound as described above. Both floating and adherent cells are collected.

-

Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

-

Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the DNA content histogram.

Conclusion

This compound effectively inhibits the PI3K/Akt/mTOR signaling pathway, leading to a significant reduction in the phosphorylation and activity of a wide range of downstream targets. This inhibition translates into potent anti-cancer effects, including the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell types. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the mechanism of action of this compound and to develop novel therapeutic strategies targeting the PI3K/Akt pathway. The provided diagrams offer a clear visual representation of the complex signaling networks and experimental procedures involved in the study of this promising anti-cancer agent.

References

- 1. AKT inhibition overcomes rapamycin resistance by enhancing the repressive function of PRAS40 on mTORC1/4E-BP1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The AKT inhibitor, this compound, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt inhibitor this compound promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The AKT inhibitor, this compound, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting AKT with the allosteric AKT inhibitor this compound in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Frontiers | The AKT inhibitor, this compound, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]

MK-2206: A Technical Guide to an Allosteric Akt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2206 is a potent and orally bioavailable allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] It selectively targets all three isoforms of Akt (Akt1, Akt2, and Akt3), playing a crucial role in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3][4] Dysregulation of this pathway is a frequent event in tumorigenesis, contributing to cancer cell proliferation, survival, and resistance to therapy.[1] this compound's non-ATP-competitive mechanism of action offers a distinct advantage in terms of specificity.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, preclinical and clinical data, and detailed experimental protocols.

Introduction

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Akt, a central node in this pathway, exists as three highly homologous isoforms: Akt1, Akt2, and Akt3. This compound emerged as a promising therapeutic agent due to its novel allosteric mechanism of inhibition, which locks Akt in an inactive conformation.[6] This document serves as an in-depth resource for researchers and drug development professionals, summarizing the key technical aspects of this compound.

Chemical and Physical Properties

This compound is an organic heterotricyclic compound.[1]

| Property | Value |

| Chemical Name | 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-1,2,4-triazolo[3,4-f][5][7]naphthyridin-3(2H)-one hydrochloride [1:1] |

| Molecular Formula | C₂₅H₂₁N₅O[1] |

| Molecular Weight | 407.47 g/mol |

| CAS Number | 1032349-93-1 |

| Appearance | Crystalline solid[4] |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound is a non-ATP-competitive, allosteric inhibitor of Akt.[1] It binds to a pocket at the interface of the pleckstrin homology (PH) and kinase domains of Akt.[8][9] This binding event is critically dependent on the presence of both domains and induces a conformational change that prevents the localization of Akt to the plasma membrane, a crucial step for its activation.[6] By locking Akt in an inactive state, this compound effectively blocks the phosphorylation of Akt at Threonine 308 (T308) and Serine 473 (S473), thereby inhibiting its kinase activity and the subsequent phosphorylation of downstream effector proteins.[3][10]

Computational modeling studies have identified key amino acid residues within the allosteric binding site. Tryptophan-80 (Trp-80) has been shown to be a critical residue for the binding of this compound, engaging in hydrophobic and aromatic stacking interactions.[7][8]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a primary target of this compound. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, including PRAS40, GSK3β, and the mTOR complex 1 (mTORC1), leading to the promotion of cell growth and survival. This compound intervenes at the level of Akt activation, thereby inhibiting these downstream signaling events.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway showing the point of inhibition by this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against all three Akt isoforms in cell-free assays.

| Isoform | IC₅₀ (nM) |

| Akt1 | 5-8[10][11] |

| Akt2 | 12[10][11] |

| Akt3 | 65[10][11] |

This compound has shown broad anti-proliferative activity across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values often fall within the low micromolar to nanomolar range.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| NCI-H460 | Lung | 3.4 | [5] |

| A431 | Skin | 5.5 | [5] |

| HCC827 | Lung | 4.3 | [5] |

| NCI-H292 | Lung | 5.2 | [5] |

| NCI-H358 | Lung | 13.5 | [5] |

| NCI-H23 | Lung | 14.1 | [5] |

| NCI-H1299 | Lung | 27.0 | [5] |

| Calu-6 | Lung | 28.6 | [5] |

| LNCaP | Prostate | 0.7 | [12] |

| C4-2 | Prostate | 2.55 | [12] |

| C4-2/DocR | Prostate (Docetaxel-Resistant) | 1.95 | [12] |

| SUNE-1 | Nasopharyngeal | < 1 | [13] |

| CNE-1 | Nasopharyngeal | 3-5 | [13] |

| CNE-2 | Nasopharyngeal | 3-5 | [13] |

| HONE-1 | Nasopharyngeal | 3-5 | [13] |

| COG-LL-317 | T-cell ALL | 0.05 | [2] |

In Vivo Activity

In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity as a single agent and in combination with other chemotherapeutic and targeted agents.[2][5]

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |

| Various Solid Tumors | Pediatric Cancers | 180 mg/kg, thrice weekly (oral) | Significant differences in event-free survival distribution | [2] |

| ZR75-1 | Breast Cancer | 240 or 480 mg/kg, once weekly (oral) | Inhibition of tumor growth | [14] |

| Endometrial Cancer | Endometrial Cancer | 120 mg/kg, 3 times per week (oral) | Tumor growth inhibition | [15] |

Clinical Data

This compound has been evaluated in multiple Phase I and II clinical trials in patients with advanced solid tumors.

Pharmacokinetics

| Parameter | Value | Reference |

| Administration | Oral | [16] |

| Tₘₐₓ (Median) | 6-8 hours | [17] |

| Half-life (t₁/₂) | 55-78 hours | [17] |

Safety and Tolerability

In a Phase I study of this compound administered on alternate days, the maximum tolerated dose (MTD) was established at 60 mg.[16][18] For a once-weekly dosing schedule, the MTD was determined to be 200 mg.[19]

Common Drug-Related Adverse Events: [16][18][20]

-

Skin rash (maculo-papular)

-

Nausea

-

Pruritus

-

Hyperglycemia

-

Diarrhea

-

Fatigue

-

Stomatitis

Dose-Limiting Toxicities (DLTs): [16][18][21]

-

Skin rash

-

Stomatitis

-

Hyponatremia

-

Fatigue

-

Hypocalcemia

-

Mucositis

Experimental Protocols

Western Blot Analysis for Akt Pathway Inhibition

This protocol provides a general framework for assessing the phosphorylation status of Akt and its downstream targets following this compound treatment.

Figure 2: General workflow for Western blot analysis of Akt pathway inhibition.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for different durations (e.g., 2, 24, 72 hours).[22]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total Akt (S473 and T308), as well as downstream targets like p-GSK3β, p-PRAS40, and p-S6 ribosomal protein. Follow this with incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or vinculin can be used as a loading control.[14][22]

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of this compound on cancer cell viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-3,000 cells per well and incubate for 24 hours.[10]

-

Treatment: Add this compound at a range of concentrations to the wells.

-

Incubation: Incubate the cells for a defined period, typically 72 to 96 hours.[2][10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Xenograft Study

This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Figure 3: A typical workflow for an in vivo xenograft study with this compound.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound orally via gavage at a specified dose and schedule (e.g., 120-240 mg/kg, three times a week or once weekly).[14][15] The control group receives the vehicle (e.g., 30% Captisol).[5][15]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as immunohistochemistry for p-Akt or Western blotting.[14]

Conclusion

This compound is a well-characterized allosteric inhibitor of Akt with demonstrated preclinical and clinical activity. Its unique mechanism of action and oral bioavailability make it an attractive candidate for cancer therapy, both as a monotherapy and in combination with other agents. This technical guide provides a comprehensive summary of the available data on this compound, intended to facilitate further research and development in the field of oncology. The detailed protocols and compiled data offer a valuable resource for scientists working to unravel the complexities of the PI3K/Akt/mTOR pathway and to develop novel anti-cancer therapeutics.

References

- 1. Facebook [cancer.gov]

- 2. Testing of the Akt/PKB Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting AKT with the allosteric AKT inhibitor this compound in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound dihydrochloride [bio-gems.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. British Journal of Cancer Research [britishjournalofcancerresearch.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scribd.com [scribd.com]

- 13. Effects of an oral allosteric AKT inhibitor (this compound) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dash.harvard.edu [dash.harvard.edu]

- 16. ascopubs.org [ascopubs.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. First-in-man clinical trial of the oral pan-AKT inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interrogating two schedules of the AKT inhibitor this compound in patients with advanced solid tumors incorporating novel pharmacodynamic and functional imaging biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A phase I trial of this compound and hydroxychloroquine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phase I Study of an AKT Inhibitor (this compound) Combined with Lapatinib in Adult Solid Tumors Followed by Dose Expansion in Advanced HER2+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

MK-2206: A Technical Guide to an Allosteric Akt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2206 is a potent and orally bioavailable allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] It selectively targets all three isoforms of Akt (Akt1, Akt2, and Akt3), playing a crucial role in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] Dysregulation of this pathway is a frequent event in tumorigenesis, contributing to cancer cell proliferation, survival, and resistance to therapy.[1] this compound's non-ATP-competitive mechanism of action offers a distinct advantage in terms of specificity.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, preclinical and clinical data, and detailed experimental protocols.

Introduction

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Akt, a central node in this pathway, exists as three highly homologous isoforms: Akt1, Akt2, and Akt3. This compound emerged as a promising therapeutic agent due to its novel allosteric mechanism of inhibition, which locks Akt in an inactive conformation.[6] This document serves as an in-depth resource for researchers and drug development professionals, summarizing the key technical aspects of this compound.

Chemical and Physical Properties

This compound is an organic heterotricyclic compound.[1]

| Property | Value |

| Chemical Name | 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-1,2,4-triazolo[3,4-f][5][7]naphthyridin-3(2H)-one hydrochloride [1:1] |

| Molecular Formula | C₂₅H₂₁N₅O[1] |

| Molecular Weight | 407.47 g/mol |

| CAS Number | 1032349-93-1 |

| Appearance | Crystalline solid[4] |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound is a non-ATP-competitive, allosteric inhibitor of Akt.[1] It binds to a pocket at the interface of the pleckstrin homology (PH) and kinase domains of Akt.[8][9] This binding event is critically dependent on the presence of both domains and induces a conformational change that prevents the localization of Akt to the plasma membrane, a crucial step for its activation.[6] By locking Akt in an inactive state, this compound effectively blocks the phosphorylation of Akt at Threonine 308 (T308) and Serine 473 (S473), thereby inhibiting its kinase activity and the subsequent phosphorylation of downstream effector proteins.[3][10]

Computational modeling studies have identified key amino acid residues within the allosteric binding site. Tryptophan-80 (Trp-80) has been shown to be a critical residue for the binding of this compound, engaging in hydrophobic and aromatic stacking interactions.[7][8]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a primary target of this compound. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, including PRAS40, GSK3β, and the mTOR complex 1 (mTORC1), leading to the promotion of cell growth and survival. This compound intervenes at the level of Akt activation, thereby inhibiting these downstream signaling events.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway showing the point of inhibition by this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against all three Akt isoforms in cell-free assays.

| Isoform | IC₅₀ (nM) |

| Akt1 | 5-8[10][11] |

| Akt2 | 12[10][11] |

| Akt3 | 65[10][11] |

This compound has shown broad anti-proliferative activity across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values often fall within the low micromolar to nanomolar range.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| NCI-H460 | Lung | 3.4 | [5] |

| A431 | Skin | 5.5 | [5] |

| HCC827 | Lung | 4.3 | [5] |

| NCI-H292 | Lung | 5.2 | [5] |

| NCI-H358 | Lung | 13.5 | [5] |

| NCI-H23 | Lung | 14.1 | [5] |

| NCI-H1299 | Lung | 27.0 | [5] |

| Calu-6 | Lung | 28.6 | [5] |

| LNCaP | Prostate | 0.7 | [12] |

| C4-2 | Prostate | 2.55 | [12] |

| C4-2/DocR | Prostate (Docetaxel-Resistant) | 1.95 | [12] |

| SUNE-1 | Nasopharyngeal | < 1 | [13] |

| CNE-1 | Nasopharyngeal | 3-5 | [13] |

| CNE-2 | Nasopharyngeal | 3-5 | [13] |

| HONE-1 | Nasopharyngeal | 3-5 | [13] |

| COG-LL-317 | T-cell ALL | 0.05 | [2] |

In Vivo Activity

In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity as a single agent and in combination with other chemotherapeutic and targeted agents.[2][5]

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |

| Various Solid Tumors | Pediatric Cancers | 180 mg/kg, thrice weekly (oral) | Significant differences in event-free survival distribution | [2] |

| ZR75-1 | Breast Cancer | 240 or 480 mg/kg, once weekly (oral) | Inhibition of tumor growth | [14] |

| Endometrial Cancer | Endometrial Cancer | 120 mg/kg, 3 times per week (oral) | Tumor growth inhibition | [15] |

Clinical Data

This compound has been evaluated in multiple Phase I and II clinical trials in patients with advanced solid tumors.

Pharmacokinetics

| Parameter | Value | Reference |

| Administration | Oral | [16] |

| Tₘₐₓ (Median) | 6-8 hours | [17] |

| Half-life (t₁/₂) | 55-78 hours | [17] |

Safety and Tolerability

In a Phase I study of this compound administered on alternate days, the maximum tolerated dose (MTD) was established at 60 mg.[16][18] For a once-weekly dosing schedule, the MTD was determined to be 200 mg.[19]

Common Drug-Related Adverse Events: [16][18][20]

-

Skin rash (maculo-papular)

-

Nausea

-

Pruritus

-

Hyperglycemia

-

Diarrhea

-

Fatigue

-

Stomatitis

Dose-Limiting Toxicities (DLTs): [16][18][21]

-

Skin rash

-

Stomatitis

-

Hyponatremia

-

Fatigue

-

Hypocalcemia

-

Mucositis

Experimental Protocols

Western Blot Analysis for Akt Pathway Inhibition

This protocol provides a general framework for assessing the phosphorylation status of Akt and its downstream targets following this compound treatment.

Figure 2: General workflow for Western blot analysis of Akt pathway inhibition.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for different durations (e.g., 2, 24, 72 hours).[22]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total Akt (S473 and T308), as well as downstream targets like p-GSK3β, p-PRAS40, and p-S6 ribosomal protein. Follow this with incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or vinculin can be used as a loading control.[14][22]

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of this compound on cancer cell viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-3,000 cells per well and incubate for 24 hours.[10]

-

Treatment: Add this compound at a range of concentrations to the wells.

-

Incubation: Incubate the cells for a defined period, typically 72 to 96 hours.[2][10]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Xenograft Study

This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Figure 3: A typical workflow for an in vivo xenograft study with this compound.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound orally via gavage at a specified dose and schedule (e.g., 120-240 mg/kg, three times a week or once weekly).[14][15] The control group receives the vehicle (e.g., 30% Captisol).[5][15]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as immunohistochemistry for p-Akt or Western blotting.[14]

Conclusion

This compound is a well-characterized allosteric inhibitor of Akt with demonstrated preclinical and clinical activity. Its unique mechanism of action and oral bioavailability make it an attractive candidate for cancer therapy, both as a monotherapy and in combination with other agents. This technical guide provides a comprehensive summary of the available data on this compound, intended to facilitate further research and development in the field of oncology. The detailed protocols and compiled data offer a valuable resource for scientists working to unravel the complexities of the PI3K/Akt/mTOR pathway and to develop novel anti-cancer therapeutics.

References

- 1. Facebook [cancer.gov]

- 2. Testing of the Akt/PKB Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting AKT with the allosteric AKT inhibitor this compound in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound dihydrochloride [bio-gems.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. British Journal of Cancer Research [britishjournalofcancerresearch.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scribd.com [scribd.com]

- 13. Effects of an oral allosteric AKT inhibitor (this compound) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dash.harvard.edu [dash.harvard.edu]

- 16. ascopubs.org [ascopubs.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. First-in-man clinical trial of the oral pan-AKT inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interrogating two schedules of the AKT inhibitor this compound in patients with advanced solid tumors incorporating novel pharmacodynamic and functional imaging biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A phase I trial of this compound and hydroxychloroquine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phase I Study of an AKT Inhibitor (this compound) Combined with Lapatinib in Adult Solid Tumors Followed by Dose Expansion in Advanced HER2+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Role of MK-2206 in Inducing Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2206, a potent and orally bioavailable allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), has emerged as a significant investigational agent in oncology.[1] The aberrant activation of the PI3K/Akt signaling pathway is a frequent event in tumorigenesis, contributing to cell proliferation, survival, and resistance to therapy.[1][2] By inhibiting Akt, this compound effectively disrupts this pro-survival signaling cascade, leading to the induction of apoptosis in a variety of tumor cells. This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis, detailed experimental protocols for its evaluation, and a summary of its efficacy in preclinical models.

Introduction: The PI3K/Akt Pathway and Its Role in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] In many cancers, this pathway is constitutively active due to mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN.[2][5]

Activated Akt promotes cell survival through several mechanisms:

-

Inhibition of Pro-Apoptotic Proteins: Akt can phosphorylate and inactivate pro-apoptotic members of the Bcl-2 family, such as BAD (Bcl-2-associated death promoter).[3][6] Phosphorylation of BAD leads to its sequestration in the cytosol, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondria.[7]

-

Inhibition of Caspase Activation: Akt can directly phosphorylate and inhibit Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway, thereby preventing the activation of the downstream executioner caspases.[3]

-

Regulation of Transcription Factors: Akt can phosphorylate and inactivate Forkhead box O (FOXO) transcription factors, which are responsible for transcribing pro-apoptotic genes.[3][4]

Mechanism of Action of this compound

This compound is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation by phosphorylation.[8] This inhibition is non-ATP competitive and highly selective for all three Akt isoforms (Akt1, Akt2, and Akt3).[1][9] By blocking Akt activation, this compound effectively reverses the pro-survival signals mediated by this pathway, thereby sensitizing tumor cells to apoptosis.

The induction of apoptosis by this compound is primarily achieved through:

-

Activation of the Intrinsic Apoptotic Pathway: Inhibition of Akt leads to the dephosphorylation and activation of pro-apoptotic Bcl-2 family members. This disrupts the balance between pro- and anti-apoptotic proteins at the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[10][11] MOMP results in the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome, leading to the activation of Caspase-9 and the subsequent caspase cascade.[7][12][13]

-

Increased Expression of Pro-Apoptotic Proteins: In some cellular contexts, this compound has been shown to increase the expression of pro-apoptotic proteins like Apoptosis Inducing Factor (AIF), which can induce caspase-independent cell death.[8]

-

Downregulation of Apoptosis Inhibitors: this compound treatment can lead to a decrease in the levels of apoptosis inhibitor proteins like survivin.[14]

Quantitative Data on this compound Efficacy

The following tables summarize the in vitro efficacy of this compound as a single agent in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A431 | Epidermoid Carcinoma | 5.5 | --INVALID-LINK--[15] |

| HCC827 | Lung Adenocarcinoma | 4.3 | --INVALID-LINK--[15] |

| NCI-H292 | Mucoepidermoid Carcinoma | 5.2 | --INVALID-LINK--[15] |

| NCI-H460 | Large Cell Lung Cancer | 3.4 | --INVALID-LINK--[15] |

| NCI-H358 | Bronchioloalveolar Carcinoma | 13.5 | --INVALID-LINK--[15] |

| NCI-H23 | Lung Adenocarcinoma | 14.1 | --INVALID-LINK--[15] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 27.0 | --INVALID-LINK--[15] |

| Calu-6 | Lung Anaplastic Carcinoma | 28.6 | --INVALID-LINK--[15] |

Experimental Protocols

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay is used to detect and quantify apoptotic cells.[16] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (0.1 M HEPES, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)[18]

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometer

Procedure:

-

Induce apoptosis in your target cells by treating with this compound at the desired concentrations and time points. Include a vehicle-treated control.

-

Harvest cells (for adherent cells, use trypsin and neutralize with serum-containing media).[16]

-

Wash cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[19]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[18]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

-

Add 400 µL of 1X Binding Buffer to each tube.[19]

-

Analyze the cells by flow cytometry immediately (within 1 hour).[19]

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Measurement of Caspase-3/7 Activity

Caspase-3 and -7 are key executioner caspases in the apoptotic cascade.[20][21] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures their activity. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[22]

Materials:

-

Caspase-Glo® 3/7 Reagent (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with this compound at desired concentrations and time points.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[23]

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[23]

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.[24]

-

Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[23]

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.[25][26]

Key Apoptotic Markers:

-

Phospho-Akt (Ser473/Thr308): To confirm inhibition by this compound.

-

Total Akt: As a loading control for phospho-Akt.

-

Bcl-2 Family Proteins:

-

Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1

-

Pro-apoptotic: Bax, Bak, Bad

-

-

Caspases:

-

Cleaved Caspase-9: Marker of initiator caspase activation.

-

Cleaved Caspase-3: Marker of executioner caspase activation.

-

-

Cleaved PARP (Poly(ADP-ribose) polymerase): A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.[14][25]

Procedure:

-

Treat cells with this compound and prepare total cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[27]

-

Determine the protein concentration of each lysate using a BCA assay.[27]

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[27]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]

-

Analyze the band intensities using densitometry software.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway for Apoptosis Induction

References

- 1. Facebook [cancer.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Akt inhibitor this compound promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Bcl-2 family - Wikipedia [en.wikipedia.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. abeomics.com [abeomics.com]

- 13. Caspase - Wikipedia [en.wikipedia.org]

- 14. This compound Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 18. Annexin V Staining Protocol [bdbiosciences.com]

- 19. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

- 20. portlandpress.com [portlandpress.com]

- 21. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 22. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 23. ulab360.com [ulab360.com]

- 24. promega.com [promega.com]

- 25. Apoptosis western blot guide | Abcam [abcam.com]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 27. benchchem.com [benchchem.com]

The Role of MK-2206 in Inducing Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2206, a potent and orally bioavailable allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), has emerged as a significant investigational agent in oncology.[1] The aberrant activation of the PI3K/Akt signaling pathway is a frequent event in tumorigenesis, contributing to cell proliferation, survival, and resistance to therapy.[1][2] By inhibiting Akt, this compound effectively disrupts this pro-survival signaling cascade, leading to the induction of apoptosis in a variety of tumor cells. This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis, detailed experimental protocols for its evaluation, and a summary of its efficacy in preclinical models.

Introduction: The PI3K/Akt Pathway and Its Role in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] In many cancers, this pathway is constitutively active due to mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN.[2][5]

Activated Akt promotes cell survival through several mechanisms:

-

Inhibition of Pro-Apoptotic Proteins: Akt can phosphorylate and inactivate pro-apoptotic members of the Bcl-2 family, such as BAD (Bcl-2-associated death promoter).[3][6] Phosphorylation of BAD leads to its sequestration in the cytosol, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondria.[7]

-

Inhibition of Caspase Activation: Akt can directly phosphorylate and inhibit Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway, thereby preventing the activation of the downstream executioner caspases.[3]

-

Regulation of Transcription Factors: Akt can phosphorylate and inactivate Forkhead box O (FOXO) transcription factors, which are responsible for transcribing pro-apoptotic genes.[3][4]

Mechanism of Action of this compound

This compound is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation by phosphorylation.[8] This inhibition is non-ATP competitive and highly selective for all three Akt isoforms (Akt1, Akt2, and Akt3).[1][9] By blocking Akt activation, this compound effectively reverses the pro-survival signals mediated by this pathway, thereby sensitizing tumor cells to apoptosis.

The induction of apoptosis by this compound is primarily achieved through:

-

Activation of the Intrinsic Apoptotic Pathway: Inhibition of Akt leads to the dephosphorylation and activation of pro-apoptotic Bcl-2 family members. This disrupts the balance between pro- and anti-apoptotic proteins at the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[10][11] MOMP results in the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome, leading to the activation of Caspase-9 and the subsequent caspase cascade.[7][12][13]

-

Increased Expression of Pro-Apoptotic Proteins: In some cellular contexts, this compound has been shown to increase the expression of pro-apoptotic proteins like Apoptosis Inducing Factor (AIF), which can induce caspase-independent cell death.[8]

-

Downregulation of Apoptosis Inhibitors: this compound treatment can lead to a decrease in the levels of apoptosis inhibitor proteins like survivin.[14]

Quantitative Data on this compound Efficacy

The following tables summarize the in vitro efficacy of this compound as a single agent in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A431 | Epidermoid Carcinoma | 5.5 | --INVALID-LINK--[15] |

| HCC827 | Lung Adenocarcinoma | 4.3 | --INVALID-LINK--[15] |

| NCI-H292 | Mucoepidermoid Carcinoma | 5.2 | --INVALID-LINK--[15] |

| NCI-H460 | Large Cell Lung Cancer | 3.4 | --INVALID-LINK--[15] |

| NCI-H358 | Bronchioloalveolar Carcinoma | 13.5 | --INVALID-LINK--[15] |

| NCI-H23 | Lung Adenocarcinoma | 14.1 | --INVALID-LINK--[15] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 27.0 | --INVALID-LINK--[15] |

| Calu-6 | Lung Anaplastic Carcinoma | 28.6 | --INVALID-LINK--[15] |

Experimental Protocols

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay is used to detect and quantify apoptotic cells.[16] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (0.1 M HEPES, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)[18]

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometer

Procedure:

-

Induce apoptosis in your target cells by treating with this compound at the desired concentrations and time points. Include a vehicle-treated control.

-

Harvest cells (for adherent cells, use trypsin and neutralize with serum-containing media).[16]

-

Wash cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[19]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[18]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

-

Add 400 µL of 1X Binding Buffer to each tube.[19]

-

Analyze the cells by flow cytometry immediately (within 1 hour).[19]

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

Measurement of Caspase-3/7 Activity

Caspase-3 and -7 are key executioner caspases in the apoptotic cascade.[20][21] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures their activity. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[22]

Materials:

-

Caspase-Glo® 3/7 Reagent (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with this compound at desired concentrations and time points.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[23]

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[23]

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.[24]

-

Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[23]

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.[25][26]

Key Apoptotic Markers:

-

Phospho-Akt (Ser473/Thr308): To confirm inhibition by this compound.

-

Total Akt: As a loading control for phospho-Akt.

-

Bcl-2 Family Proteins:

-

Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1

-

Pro-apoptotic: Bax, Bak, Bad

-

-

Caspases:

-

Cleaved Caspase-9: Marker of initiator caspase activation.

-

Cleaved Caspase-3: Marker of executioner caspase activation.

-

-

Cleaved PARP (Poly(ADP-ribose) polymerase): A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.[14][25]

Procedure:

-

Treat cells with this compound and prepare total cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[27]

-

Determine the protein concentration of each lysate using a BCA assay.[27]

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[27]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-